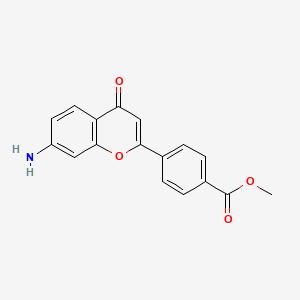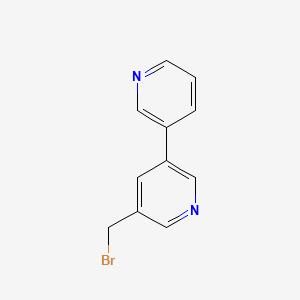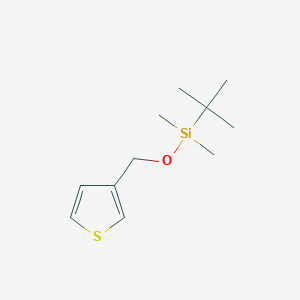![molecular formula C10H16N2O B8568458 3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
3-[(dimethylamino)methyl]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(dimethylamino)methyl]-4-methoxyaniline: is an organic compound that features both an amine and a methoxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylamino)methyl]-4-methoxyaniline typically involves a Mannich reaction, which is a three-component reaction involving formaldehyde, a secondary amine (dimethylamine), and a substituted aniline (4-methoxyaniline). The reaction proceeds under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the amine group.
Reduction: Amines from nitro groups.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-[(dimethylamino)methyl]-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Mécanisme D'action
The mechanism of action of 3-[(dimethylamino)methyl]-4-methoxyaniline involves its interaction with various molecular targets, primarily through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 3-[(dimethylamino)methyl]-4-methoxyaniline
- 4-(Dimethylaminomethyl)-2-methoxyaniline
- 3-(Dimethylaminomethyl)-2-methoxyaniline
Comparison: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7,11H2,1-3H3 |
Clé InChI |
CCFFEYKYSKISKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)


![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)





